Suxamethonium iodide

Descripción general

Descripción

It is primarily used in medical settings to induce short-term paralysis as part of general anesthesia, facilitating tracheal intubation and providing muscle relaxation during surgical procedures . This compound is known for its rapid onset and short duration of action, making it a preferred choice in emergency medicine and certain surgical contexts .

Métodos De Preparación

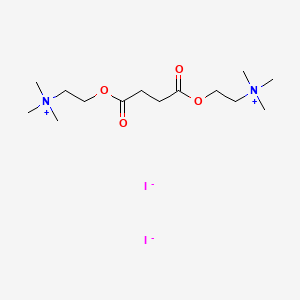

Synthetic Routes and Reaction Conditions: Suxamethonium iodide is synthesized from succinic acid derivatives. The preparation involves the reaction of succinic acid with choline iodide, resulting in the formation of bis-[2-(trimethylammonium)ethyl]succinate diiodide . The reaction typically requires controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves stringent quality control measures to minimize impurities and ensure consistent product quality. The compound is often supplied as a powder, which is dissolved in sterile water for injection prior to use .

Análisis De Reacciones Químicas

Types of Reactions: Suxamethonium iodide undergoes hydrolysis, oxidation, and substitution reactions. The compound is particularly susceptible to hydrolysis in alkaline conditions, leading to the formation of succinylmonocholine and choline .

Common Reagents and Conditions:

Hydrolysis: Alkaline conditions (e.g., sodium hydroxide) facilitate the hydrolysis of this compound.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, although this is less common in clinical settings.

Substitution: The iodide ions in this compound can be substituted with other halides under appropriate conditions.

Major Products: The primary products of hydrolysis are succinylmonocholine and choline . These products are further metabolized in the body to succinic acid and choline.

Aplicaciones Científicas De Investigación

Anesthesia

Suxamethonium iodide is widely used in general anesthesia to facilitate tracheal intubation. It provides excellent intubating conditions compared to other neuromuscular blockers like rocuronium, particularly in rapid sequence induction scenarios. Studies have shown that suxamethonium significantly improves intubation success rates, with a risk ratio favoring its use for achieving excellent intubating conditions .

Table 1: Comparison of Intubating Conditions

| Agent | Excellent Conditions | Clinically Acceptable Conditions |

|---|---|---|

| Suxamethonium | Higher | Higher |

| Rocuronium | Lower | Lower |

Emergency Medicine

In emergency medicine, suxamethonium is favored due to its rapid onset and short duration of action, allowing for quick recovery of neuromuscular function. This characteristic is critical in trauma care where immediate airway control is necessary . The ability to revert to spontaneous breathing quickly after unsuccessful intubation attempts minimizes the risk of hypoxia.

Safety and Side Effects

While suxamethonium is generally safe for use, it can cause side effects such as muscle pain, increased salivation, and low blood pressure. Serious complications include malignant hyperthermia and hyperkalemia, particularly in patients with certain underlying conditions . Therefore, careful patient selection is essential.

Use in Electroconvulsive Therapy

This compound is also employed as the sole muscle relaxant during electroconvulsive therapy (ECT). Its rapid action allows for effective muscle relaxation without prolonged paralysis, which is crucial in this context . A study indicated that patients receiving ECT with suxamethonium experienced fewer complications related to muscle contractions during the procedure.

Pediatric Applications

In pediatric cases, suxamethonium has been shown to provide favorable intubating conditions; however, its use requires caution due to potential adverse reactions in younger populations . A review highlighted that while it offers benefits for rapid sequence induction in children, careful monitoring is essential due to the varying pharmacokinetics in this age group .

Research Insights

Recent studies have focused on the pharmacological properties of this compound, emphasizing its stability and degradation pathways. Research indicates that variations in plasma butyrylcholinesterase levels can significantly affect the duration of action of suxamethonium, leading to prolonged paralysis in certain populations such as those with liver impairment or genetic variants .

Table 2: Factors Affecting Duration of Action

| Factor | Effect on Duration |

|---|---|

| Plasma Butyrylcholinesterase | Decreased breakdown |

| Liver Function | Prolonged paralysis |

| Genetic Variants | Variable response |

Mecanismo De Acción

Suxamethonium iodide acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the motor endplate, leading to an action potential. The compound maintains the membrane in a partially depolarized state, preventing the perijunctional voltage-gated sodium channels from returning to the active state . This results in sustained muscle relaxation and paralysis.

Comparación Con Compuestos Similares

Vecuronium: Another non-depolarizing agent with intermediate onset and duration of action.

Atracurium: Known for its intermediate duration and unique metabolism independent of renal or hepatic function.

Uniqueness of this compound: this compound is unique due to its rapid onset and short duration of action, making it ideal for rapid sequence induction and short surgical procedures . Unlike non-depolarizing agents, it causes initial muscle fasciculations followed by paralysis, which can be advantageous in certain clinical scenarios.

Actividad Biológica

Suxamethonium iodide, also known as succinylcholine, is a depolarizing neuromuscular blocking agent commonly used in clinical settings, particularly for rapid sequence intubation. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy, and safety profile. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound acts at the neuromuscular junction by mimicking acetylcholine, binding to nicotinic receptors on the motor end plate. This binding causes an initial depolarization of the muscle membrane, leading to muscle fasciculations followed by paralysis. The paralysis occurs due to sustained depolarization, which prevents further muscle contraction.

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its rapid onset and short duration of action. It is rapidly hydrolyzed by plasma cholinesterase into succinic acid and choline, which are non-toxic metabolites. The half-life of suxamethonium is typically around 5-10 minutes due to this rapid hydrolysis.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Onset of Action | 30-60 seconds |

| Duration of Action | 5-10 minutes |

| Half-life | 5-10 minutes |

| Metabolites | Succinic acid, Choline |

Efficacy in Clinical Use

This compound is particularly effective for rapid sequence induction (RSI) due to its quick onset. A meta-analysis comparing suxamethonium with rocuronium for intubation conditions found that suxamethonium provided superior intubation conditions in emergency settings.

Case Study: Rapid Sequence Intubation

In a clinical trial involving 4151 participants across 50 randomized controlled trials, suxamethonium was found to create excellent intubation conditions in 76% of cases compared to 65% for rocuronium . This highlights its efficacy in emergency situations where rapid intubation is critical.

Safety Profile and Side Effects

While suxamethonium is generally safe when used correctly, it can cause side effects such as muscle fasciculations, bradycardia, and hyperkalemia. In rare cases, it may lead to severe complications like malignant hyperthermia or anaphylaxis.

Table 2: Common Side Effects of this compound

| Side Effect | Incidence Rate |

|---|---|

| Muscle Fasciculations | Common |

| Bradycardia | Occasional |

| Hyperkalemia | Rare |

| Malignant Hyperthermia | Very Rare |

Research Findings

Recent studies have focused on the enzymatic hydrolysis of suxamethonium and its implications for dosing and efficacy. Research indicates that variations in plasma cholinesterase activity can significantly affect the drug's effectiveness. For instance, a study demonstrated that inhibiting cholinesterase activity led to prolonged neuromuscular blockade .

Propiedades

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHHGXCWYZSBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30I2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90877662 | |

| Record name | Succinylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-19-5 | |

| Record name | Succinylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6H2852BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.